1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one
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Overview
Description
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one is a complex organic compound that features a piperidinone core structure substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(benzyloxy)benzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the piperidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-ol: A similar compound with a hydroxyl group instead of a ketone.
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidine: Lacks the ketone group, resulting in different chemical properties.
Uniqueness
1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its solubility and binding interactions, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[1-(3-phenylmethoxyphenyl)ethyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16(21-12-10-19(22)11-13-21)18-8-5-9-20(14-18)23-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOZALGHNTXGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N3CCC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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